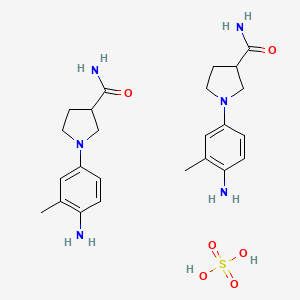

1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide;sulfuric acid

Description

Properties

CAS No. |

143647-37-4 |

|---|---|

Molecular Formula |

C24H36N6O6S |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

1-(4-amino-3-methylphenyl)pyrrolidine-3-carboxamide;sulfuric acid |

InChI |

InChI=1S/2C12H17N3O.H2O4S/c2*1-8-6-10(2-3-11(8)13)15-5-4-9(7-15)12(14)16;1-5(2,3)4/h2*2-3,6,9H,4-5,7,13H2,1H3,(H2,14,16);(H2,1,2,3,4) |

InChI Key |

ZLGTZHVXUXTQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC(C2)C(=O)N)N.CC1=C(C=CC(=C1)N2CCC(C2)C(=O)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide typically involves the reaction of 4-amino-3-methylbenzoic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-amino-3-methylphenyl group and pyrrolidine-3-carboxamide core. Key comparisons with related compounds include:

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 4-amino group (electron-donating) contrasts with 4-trifluoromethyl (electron-withdrawing) in . Amino groups may improve solubility but increase metabolic susceptibility, as seen in DF 203’s CYP1A1-dependent inactivation .

- Stereochemistry : β-proline moieties () exhibit superior ROCK I inhibition compared to α-proline, highlighting the importance of backbone geometry .

Physicochemical and Analytical Data

While direct data for the target compound are unavailable, inferences are drawn from analogs:

Biological Activity

The compound 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide; sulfuric acid (CAS Number: 143525-67-1) is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 492.7 g/mol. The structure consists of a pyrrolidine ring substituted with an amino group and a carboxamide, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H36N6O6S |

| Molecular Weight | 492.7 g/mol |

| CAS Number | 143525-67-1 |

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide has shown effectiveness against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Inhibition of Mycobacterium tuberculosis

A notable study highlighted the compound's potential as an inhibitor of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. The compound demonstrated over a 160-fold increase in potency through structural optimization, indicating its promise as an antituberculosis agent .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Research has shown it to be effective against common fungal strains, with MIC values demonstrating its efficacy.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that modifications in the molecular structure can enhance antifungal potency .

The mechanism through which 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide exerts its biological effects involves interaction with specific bacterial enzymes and pathways:

Q & A

Basic Question: What are the key steps and optimal reaction conditions for synthesizing 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide;sulfuric acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-aminobenzenesulfonamide derivatives with itaconic acid under reflux conditions, yielding intermediates like 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid (66% yield, mp 199–200°C) .

- Step 2: Amide coupling using sulfamic acid as a catalyst in one-pot, multi-component reactions. Key parameters include room-temperature stirring (8–12 hours) and ethanol as a solvent, monitored via TLC .

- Purification: Column chromatography (silica gel) or recrystallization to achieve ≥95% purity .

Critical Parameters:

- Catalysts: Sulfamic acid (0.1 mmol) enhances reaction efficiency in multi-component systems .

- Solvents: Ethanol or tetrahydrofuran (THF) optimizes solubility and minimizes side reactions .

- Yield Optimization: Adjust stoichiometry of aromatic aldehydes (1.0 mmol) and acetylacetates (0.5 mmol) to balance steric and electronic effects .

Advanced Question: How can computational methods improve the synthesis design of this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations and information science to streamline reaction design:

- Reaction Path Search: Quantum mechanics (e.g., DFT) predicts transition states and intermediates, reducing trial-and-error experimentation .

- Data-Driven Optimization: Machine learning analyzes experimental variables (e.g., solvent polarity, catalyst loading) from existing datasets (e.g., NMR, LC-MS) to recommend optimal conditions .

- Case Study: Computational modeling of pyrrolidine ring closure kinetics identified THF as superior to DMF due to lower activation energy for cyclization .

Structural Analysis: What spectroscopic and chromatographic techniques confirm the compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR: Characteristic peaks include δ 2.68–2.90 (m, CH2CO), δ 7.31 (s, NH2), and δ 172.59 (CO) in DMSO-d6 . The pyrrolidine ring protons appear as multiplets between δ 3.35–4.16 .

- IR Spectroscopy: Bands at 1711 cm⁻¹ (C=O stretch) and 1163 cm⁻¹ (S=O stretch) confirm functional groups .

- LC-MS/HPLC: Purity assessment via retention time matching (e.g., LC-MS m/z 311.1 for related analogs) and detection of impurities ≤0.05% using C18 columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.